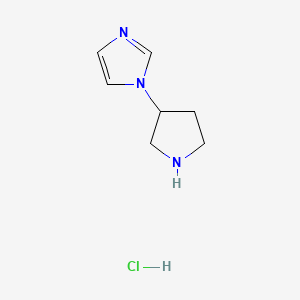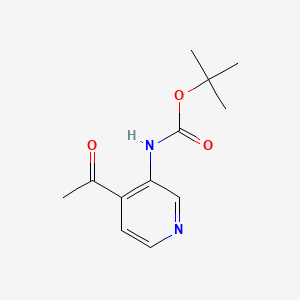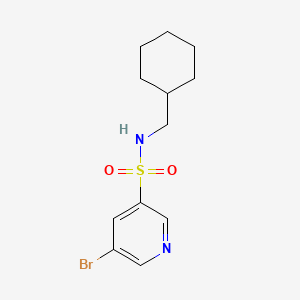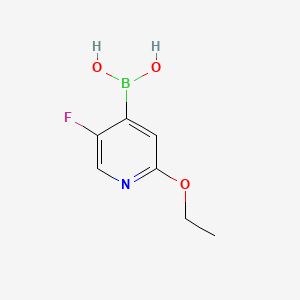
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 1259370-15-4. It has a molecular weight of 184.96 and its IUPAC name is 2-ethoxy-5-fluoro-4-pyridinylboronic acid . It is a solid substance that should be stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9BFNO3/c1-2-13-7-3-5 (8 (11)12)6 (9)4-10-7/h3-4,11-12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives, including substances structurally related to (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid, have been carried out to understand their photophysical properties. These studies are essential for the development of fluorescence-based sensors and applications in biochemical assays. The negative deviation in Stern–Volmer plots, observed for molecules like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, reveals the presence of different conformers affecting fluorescence quenching mechanisms. This research underlines the potential of boronic acid derivatives in sensor technology and photophysical studies (Geethanjali et al., 2015).
Molecular Structure and Interactions
The synthesis and characterization of boronic acid derivatives, including an oxaborol derivative synthesized from reactions with biologically active molecules and boronic acids, showcase their importance in medicinal chemistry. Studies on molecular structure, covalent and non-covalent interactions, using techniques like FTIR spectroscopy and X-ray diffraction, highlight the compounds' potential in pharmaceutical and biological applications due to their ability to interact with organic compounds and biological molecules (Hernández-Negrete et al., 2021).
Structure-Reactivity Relationships in Complexation
Research on boronic acids' ability to bind with biologically relevant diols and polyols has implications for developing dynamic covalent or responsive materials. By investigating the structure-reactivity relationships governing binding affinity to diols, such studies provide insights into selecting organoboron compounds for sensing, delivery, and materials chemistry. This research is crucial for designing boronic acid-based sensors and materials with specific biological and chemical sensing capabilities (Brooks et al., 2018).
Versatile Synthesis Applications
The versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones using boronic acids demonstrates the utility of these compounds in organic synthesis. Through Suzuki reaction methodologies, boronic acids facilitate the creation of novel organic compounds, indicating their importance in drug discovery and the synthesis of complex organic molecules. This aspect of boronic acid chemistry opens pathways for the development of new therapeutic agents and materials (Sutherland & Gallagher, 2003).
Sensing Applications and Fluorescent Chemosensors
Boronic acids are integral to developing selective fluorescent chemosensors for detecting biologically active substances, crucial for disease prevention, diagnosis, and treatment. Their interaction with cis-1,2- or 1,3-diols for probing carbohydrates and bioactive substances showcases their versatility in sensor technology. This research emphasizes the role of boronic acids in creating sensitive and selective sensors for biomedical applications (Huang et al., 2012).
Safety and Hazards
“(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid” is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and if swallowed, call a poison center or doctor/physician if you feel unwell .
properties
IUPAC Name |
(2-ethoxy-5-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWRCDGUJRSMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678192 |
Source


|
| Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1259370-15-4 |
Source


|
| Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)
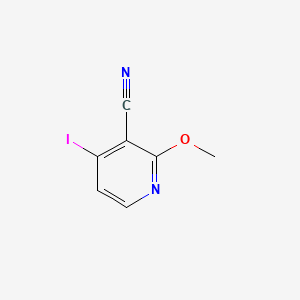

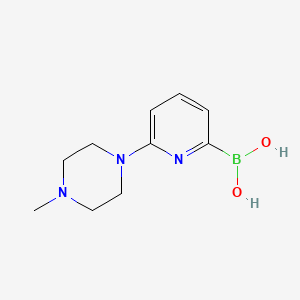

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)
